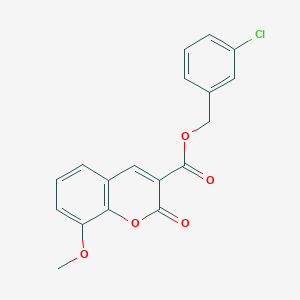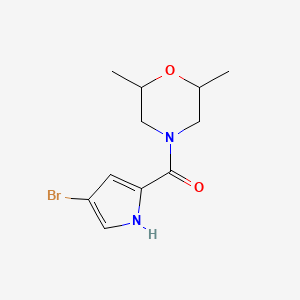
(3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate, also known as CPOC, is a chemical compound with potential applications in scientific research. CPOC is a chromone derivative that has been studied for its potential therapeutic effects on various diseases.
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative disorders, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
(3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer research, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth. In inflammation research, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disorder research, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to reduce oxidative stress, prevent neuronal damage, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate in lab experiments is its potential therapeutic effects on various diseases. (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which makes it a promising compound for further research. However, one limitation of using (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate. One direction is to further investigate its potential therapeutic effects on various diseases. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, studies are needed to assess the safety and toxicity of (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate in vivo.
Synthesemethoden
The synthesis of (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate involves the condensation of 3-chlorobenzyl alcohol with 8-methoxy-2-oxochromene-3-carboxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate as a white solid with a melting point of 185-187°C.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been studied for its potential therapeutic effects on various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-15-7-3-5-12-9-14(18(21)24-16(12)15)17(20)23-10-11-4-2-6-13(19)8-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDOHVRSUUNLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)
![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)

![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)